3-Oxo-1-phenylcyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

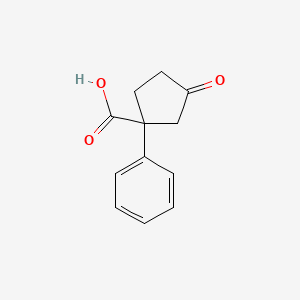

3-Oxo-1-phenylcyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . This compound is a specialty product often used in proteomics research . It is characterized by a cyclopentanecarboxylic acid structure with a phenyl group and a keto group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-phenylcyclopentanecarboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of phenylacetic acid derivatives under specific conditions . The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-phenylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Oxo-1-phenylcyclopentanecarboxylic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential use in developing antitumor and antiviral antibiotics.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Oxo-1-phenylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Oxo-1-cyclopentanecarboxylic acid: A keto acid derivative with similar structural features.

1-Phenylcyclopentanecarboxylic acid: Lacks the keto group but shares the phenyl and cyclopentanecarboxylic acid structure.

Phenylacetic acid: A simpler aromatic carboxylic acid with a phenyl group.

Uniqueness

3-Oxo-1-phenylcyclopentanecarboxylic acid is unique due to the presence of both a phenyl group and a keto group on the cyclopentanecarboxylic acid structure

Biological Activity

3-Oxo-1-phenylcyclopentanecarboxylic acid (C12H12O3) is a compound of significant interest in pharmacology and organic chemistry due to its unique structural features, including a phenyl group and a cyclopentane ring. This article explores the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 204.23 g/mol

- Melting Point: Data not specified in available literature.

- Solubility: Soluble in organic solvents, but limited data on aqueous solubility.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer research and anti-inflammatory studies.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 50 µM. The compound induced apoptosis as evidenced by increased levels of caspase-3 activity and PARP cleavage.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Mechanism of Action:

The keto group in the compound is believed to facilitate hydrogen bonding with target proteins, influencing signaling pathways involved in inflammation. For example, it has been reported to downregulate TNF-alpha and IL-6 production in macrophages stimulated with lipopolysaccharides (LPS) .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 2-Methyl-3-oxo-1-phenylbutanoic acid | Contains a butanoic acid structure | Moderate anti-inflammatory effects |

| 2-Methyl-3-oxo-1-cyclopentanecarboxylic acid | Cyclopentane ring with methyl group | Limited antitumor activity |

| 3-Oxocyclobutanecarboxylic acid | Cyclobutane ring | Antioxidant properties |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The keto group allows for interactions with enzymes involved in metabolic pathways.

- Receptor Binding: The phenyl group enhances binding affinity to receptors that modulate cellular responses.

- Radical Scavenging: Preliminary studies suggest potential antioxidant properties, which may contribute to its protective effects against oxidative stress .

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-oxo-1-phenylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H12O3/c13-10-6-7-12(8-10,11(14)15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15) |

InChI Key |

GZFDVSDSPLDDJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1=O)(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.